Tyrosinase precursor (1-9)
Description
Tyrosinase is a copper-containing enzyme critical in melanogenesis, catalyzing the oxidation of L-tyrosine to dopaquinone, a key precursor in melanin synthesis . The term "Tyrosinase precursor (1-9)" likely refers to isoforms or proteolytic fragments of tyrosinase involved in its maturation or regulatory functions. For instance, murine tyrosinase has three isoforms (isoforms 1–3) with distinct N-terminal sequences, all sharing the catalytic copper-binding domain essential for enzymatic activity . These precursors undergo post-translational modifications to form active tyrosinase, which localizes in melanosomes and interacts with related proteins (e.g., TRP-1, TRP-2) to regulate melanin production .
Properties
sequence |
MLLAVLYCL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Tyrosinase precursor (1-9) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tyrosinase inhibitors are classified by their structural motifs, inhibition mechanisms, and specificity. Below is a comparative analysis of key compounds:
Structural and Functional Comparison
Mechanistic Insights
- Hydroxyl Group Positioning: Compounds with hydroxyl groups at position 4 (e.g., curcumin analogues 2b, 3b) exhibit complete tyrosinase inhibition due to enhanced copper chelation and hydrophobic interactions . Similarly, flavonoids with hydroxyl-rich B-rings show stronger antioxidant and inhibitory effects .
- Copper Binding : Kojic acid derivatives and benzoic acid analogues (e.g., compounds 7 and 8 from Protea cynaroides) directly chelate copper ions in tyrosinase’s active site, mimicking substrate interactions . Weak inhibitors (e.g., Group II kojic acid derivatives) lack copper-binding capacity, reducing efficacy .
- Gene/Protein Modulation: 4-Ethylresorcinol uniquely suppresses TRP-2 mRNA and protein levels without affecting tyrosinase expression, suggesting a transcriptional regulation mechanism . In contrast, salvianolic acid A inhibits both tyrosinase and TRP-1 via molecular docking at homologous active sites .
Efficacy and Selectivity
- Potency: Salvianolic acid A and norartocarpetin (IC₅₀ <2 µM) outperform kojic acid (IC₅₀ ~0.8 µg/mL) . Curcumin analogues achieve 100% inhibition at low concentrations but require specific hydroxyl positioning .
- Specificity: Most inhibitors (e.g., kojic acid, curcumin analogues) target tyrosinase’s copper center, while 4-ethylresorcinol selectively inhibits TRP-2, making it suitable for hyperpigmentation disorders linked to TRP-2 overexpression .
Limitations and Contradictions
- Paradoxical Effects: 4-Ethylresorcinol increases tyrosinase protein expression despite reducing melanin synthesis, implying complex feedback mechanisms .
- Structural Similarity ≠ Functional Similarity: 4-Ethylresorcinol and 4-ethylphenol differ by one hydroxyl group but share TRP-2 inhibition, highlighting minor structural changes can retain specificity .
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